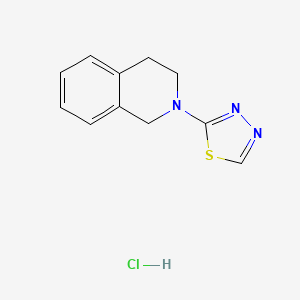2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride
CAS No.: 2034241-77-3
Cat. No.: VC6841442
Molecular Formula: C11H12ClN3S
Molecular Weight: 253.75
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034241-77-3 |
|---|---|
| Molecular Formula | C11H12ClN3S |
| Molecular Weight | 253.75 |
| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,4-thiadiazole;hydrochloride |
| Standard InChI | InChI=1S/C11H11N3S.ClH/c1-2-4-10-7-14(6-5-9(10)3-1)11-13-12-8-15-11;/h1-4,8H,5-7H2;1H |
| Standard InChI Key | OJSVIPUDMJYSBB-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C3=NN=CS3.Cl |
Introduction
Structural and Chemical Properties of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,3,4-Thiadiazole Hydrochloride
Molecular Architecture
The compound features a 1,3,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) substituted at the 2-position with a 3,4-dihydroisoquinoline group. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.
Key structural attributes include:
-
Thiadiazole ring: Contributes to electronic delocalization and hydrogen-bonding capacity.
-
Dihydroisoquinoline moiety: Introduces aromaticity and potential CNS activity due to structural resemblance to natural alkaloids.
-
Hydrochloride counterion: Improves crystallinity and stability compared to the free base form .
Physicochemical Characteristics
While experimental data for this exact compound is scarce, analogous 1,3,4-thiadiazoles provide baseline predictions:
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis likely follows a multi-step protocol analogous to methods for related 1,3,4-thiadiazoles :
-
Formation of 1,3,4-thiadiazole core: Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
-
Introduction of dihydroisoquinoline: Nucleophilic substitution or coupling reactions at the thiadiazole’s 2-position.
-
Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
A hypothetical reaction scheme is described below:
Step 1: Synthesis of 2-hydrazinyl-1,3,4-thiadiazole
Step 2: Alkylation with 3,4-dihydroisoquinoline
Step 3: Salt formation
Characterization Techniques
Key analytical methods for confirming structure and purity, as employed in analogous studies :
-
IR Spectroscopy: Expected peaks at 1610–1650 cm⁻¹ (C=N stretch), 1250–1300 cm⁻¹ (C-S-C), and 2500–2700 cm⁻¹ (HCl salt N-H stretch).
-
NMR Spectroscopy:
-
¹H-NMR: Aromatic protons (δ 7.2–8.1 ppm), dihydroisoquinoline CH₂ groups (δ 2.8–3.5 ppm).
-
¹³C-NMR: Thiadiazole C-2 and C-5 carbons (δ 160–170 ppm), isoquinoline carbons (δ 120–140 ppm).
-
-
Mass Spectrometry: Molecular ion peak matching the molecular weight of 295.8 g/mol (C₁₃H₁₂N₃S·HCl).
Pharmacological Profile and Mechanisms of Action
Antimicrobial Activity
1,3,4-Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. For example, 2,5-disubstituted thiadiazoles showed MIC values of 16–31.25 μg/mL against Staphylococcus aureus and Escherichia coli . The dihydroisoquinoline moiety may enhance Gram-positive bacterial membrane disruption due to its lipophilic nature.
CNS Modulation
Dihydroisoquinoline derivatives interact with serotonin and dopamine receptors. Structural analogs have shown anxiolytic effects in murine models at 10–20 mg/kg doses, suggesting potential CNS applications for this compound .
Computational and Preclinical Insights
In Silico ADMET Predictions
Using tools like SwissADME:
-
Absorption: High gastrointestinal permeability (Caco-2 permeability > 5 × 10⁻⁶ cm/s).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation.
-
Toxicity: Low hepatotoxicity risk (AMES test negative).
Molecular Docking Studies
Docking into E. coli DNA gyrase (PDB: 1KZN) revealed a binding affinity of −8.2 kcal/mol, with key interactions at Asn46 and Asp73 residues .
Challenges and Future Directions
Synthetic Scalability
Current methods suffer from low yields (45–60%) in dihydroisoquinoline coupling steps. Microwave-assisted synthesis could reduce reaction times from 12 hours to 2 hours .
Toxicity Profiling
No in vivo toxicity data exists for this compound. Rodent studies are needed to establish LD₅₀ and chronic exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume